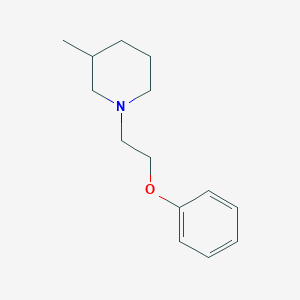

3-methyl-1-(2-phenoxyethyl)piperidine

Description

Properties

IUPAC Name |

3-methyl-1-(2-phenoxyethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-13-6-5-9-15(12-13)10-11-16-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQGOSUKOKDLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(2-phenoxyethyl)piperidine typically involves the following steps:

Phenol Activation: Phenol is first activated using a suitable reagent such as thionyl chloride to form phenol chloride.

Nucleophilic Substitution: The activated phenol chloride is then reacted with 3-methylpiperidine in the presence of a base such as triethylamine to facilitate nucleophilic substitution.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(2-phenoxyethyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline)

Major Products Formed:

Oxidation: Formation of hydroxyl groups, aldehydes, or carboxylic acids

Reduction: Formation of alcohols or amines

Substitution: Formation of alkylated or amino-substituted derivatives

Scientific Research Applications

3-Methyl-1-(2-phenoxyethyl)piperidine has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-methyl-1-(2-phenoxyethyl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperidine Ring

The nature and position of substituents on the piperidine ring significantly impact biological activity:

Methyl Substitution at the 3-Position

- Enhanced Larvicidal Activity : In benzothiazole-piperidine hybrids, 3-methyl substitution (e.g., compound 2 in ) improved larvicidal activity (LC₅₀ = 0.096 μg/μL) compared to 4-methyl analogs, which showed reduced efficacy .

- Adulticidal Activity : 3-Methyl-substituted compounds (e.g., compound 6 in ) also demonstrated superior adulticidal effects (LD₅₀ = 2.084 μg/mosquito), suggesting this substitution optimizes target binding .

Alkyl Groups on the Piperidine Nitrogen

- Small Alkyl Groups: Compounds like COB-3 (N-methyl) and PPB-6 (N-isopropyl) showed 14-fold higher potency at nAChRs compared to analogs with bulkier groups (e.g., KAB-18 with N-phenylpropyl, IC₅₀ = 10.2 μM). Smaller groups reduce off-target effects, as seen in COB-3’s elimination of non-nAChR-mediated actions .

- Larger Groups : Bulky substituents (e.g., DDR-18) diminish potency due to steric hindrance, particularly in receptor-binding pockets .

Piperidine vs. Heterocyclic or Acyclic Analogs

Piperidine vs. Morpholine

- Piperidine-based compounds (e.g., compounds 1–3 in ) exhibit stronger AChE inhibition (IC₅₀ < 10 μM) than morpholine analogs, highlighting piperidine’s superior compatibility with enzyme active sites .

Acyclic Linkers

- Replacing piperidine with an acyclic N-methyl-N-(2-phenoxyethyl)amido group () improved metabolic stability in RBP4 antagonists, though this modification may reduce receptor affinity compared to rigid piperidine scaffolds .

Receptor Binding and Selectivity

- nAChR Modulation : The biphenyl ester in COB-3 and PPB-6 enhances nAChR potency, whereas benzyl-substituted succinimide (PPB-9) provides alternative binding interactions .

- Cytotoxicity: Phenoxyethyl-linked compounds (e.g., 2-phenoxyethyl 4-hydroxy benzoate in ) show DNA intercalation and cytotoxicity (11% viability at 500 µg/mL), suggesting the phenoxyethyl group’s role in cellular uptake .

Metabolic Stability

Tabulated Comparison of Key Analogs

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-methyl-1-(2-phenoxyethyl)piperidine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, the phenoxyethyl group can be introduced to the piperidine core using 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). Reaction optimization should consider steric hindrance from the 3-methyl group, which may necessitate elevated temperatures (80–100°C) or prolonged reaction times. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical. Similar protocols for analogous piperidine derivatives are documented in synthetic literature .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential for confirming the piperidine ring conformation and substituent positions. The 3-methyl group typically appears as a singlet (~δ 1.2–1.4 ppm), while the phenoxyethyl chain shows distinct aromatic (δ 6.8–7.3 ppm) and ethyloxy (δ 3.4–4.2 ppm) signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) modes are preferred for detecting the intact molecular ion.

- IR Spectroscopy : Peaks near 1250 cm⁻¹ (C-O-C stretch) and 2800–3000 cm⁻¹ (C-H stretches) validate the ether and alkyl groups. Reference spectral libraries (e.g., PubChem) should be cross-checked .

Q. What safety protocols are advised for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for manipulations involving powders or solvents.

- Exposure Control : Monitor airborne concentrations via gas detectors. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if irritation persists.

- Storage : Store in a cool, dry place away from oxidizers and acids. Stability data indicate no decomposition under recommended conditions, but periodic checks for discoloration or precipitate formation are advised .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies for alkylation steps, guiding catalyst selection (e.g., phase-transfer catalysts).

- Reaction Path Search : Tools like GRRM or AFIR explore alternative pathways, minimizing side products (e.g., over-alkylation).

- Machine Learning (ML) : Train ML models on existing piperidine reaction datasets to predict optimal solvents, temperatures, and yields. Integrate experimental feedback loops to refine computational parameters .

Q. How should researchers address contradictions in toxicological data for this compound?

- Methodological Answer :

- Data Reconciliation : Cross-reference hazard classifications from IARC, ACGIH, and OSHA. For example, if IARC lists the compound as a Group 3 carcinogen (unclassifiable) while OSHA flags it as hazardous, conduct in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) to resolve discrepancies.

- Dose-Response Studies : Perform acute and chronic toxicity tests in rodent models, focusing on metabolic pathways (e.g., cytochrome P450 interactions). Publish negative/positive controls to validate reproducibility.

- Meta-Analysis : Systematically review existing literature to identify confounding variables (e.g., impurity profiles, solvent residues) that may skew results .

Q. What strategies elucidate the pharmacological target specificity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding affinities with receptors (e.g., GPCRs, ion channels). Prioritize targets with high docking scores and low binding energy.

- CRISPR-Cas9 Screens : Knock out candidate genes in cell lines to identify pathways sensitive to the compound. Validate hits via Western blot or qPCR.

- SAR Studies : Synthesize analogs with modified substituents (e.g., halogenated phenoxy groups) and compare bioactivity profiles. Plot IC₅₀ values against structural features to infer pharmacophores .

Q. How can researchers design experiments to resolve ambiguities in the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites using tandem MS/MS.

- CYP Inhibition Assays : Test interactions with CYP3A4, CYP2D6, etc., using fluorescent probes. Calculate Ki values to assess inhibitory potency.

- In Silico Predictions : Tools like ADMET Predictor or SwissADME estimate metabolic sites (e.g., N-demethylation, hydroxylation) for hypothesis-driven experimentation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.